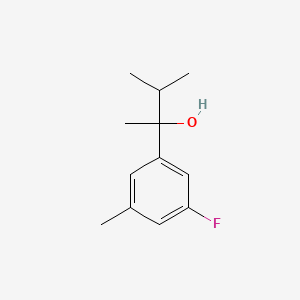

2-(3-Fluoro-5-methylphenyl)-3-methyl-butan-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3-Fluoro-5-methylphenyl)-3-methyl-butan-2-ol is an organic compound that features a fluorinated aromatic ring and a branched aliphatic chain. This compound is of interest due to its unique chemical properties imparted by the fluorine atom, which can influence its reactivity and interactions in various chemical and biological systems.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method involves the use of fluorinated intermediates, such as 3-fluoro-5-methylphenylboronic acid, which can be coupled with appropriate aliphatic precursors under conditions such as Suzuki-Miyaura cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes, utilizing reagents like fluoroboric acid or tetrabutylammonium fluoride. These methods ensure high yields and purity, making the compound suitable for various applications in pharmaceuticals and agrochemicals .

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-Fluoro-5-methylphenyl)-3-methyl-butan-2-ol can undergo several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form corresponding alkanes or alcohols.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkanes or secondary alcohols .

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis:

- This compound serves as an important intermediate in the synthesis of more complex fluorinated compounds. Its structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions. For example:

- Oxidation can yield 2-(3-Fluoro-5-methylphenyl)-2-butanone.

- Reduction can produce 2-(3-Fluoro-5-methylphenyl)-2-butane.

- Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.

Biological Applications

Potential Biological Activity:

- Research indicates that 2-(3-Fluoro-5-methylphenyl)-3-methyl-butan-2-ol may exhibit antimicrobial and anti-inflammatory properties. The presence of the fluorine atom enhances its binding affinity to specific enzymes and receptors, which can lead to enzyme inhibition or receptor modulation.

Drug Development:

- The compound is being explored for its potential use in pharmaceuticals. Its structural characteristics may contribute to improved metabolic stability and bioavailability of drug candidates. The incorporation of fluorine is known to enhance the pharmacokinetic properties of drugs, making this compound a valuable candidate for further investigation in drug development .

Industrial Applications

Production of Specialty Chemicals:

- In industrial settings, this compound is utilized in the production of specialty chemicals. Its unique properties allow it to be used as a building block for creating other compounds with desirable characteristics.

Case Study: Drug Development

A study published in the Journal of Medicinal Chemistry highlighted the role of fluorinated compounds in enhancing drug efficacy. The research demonstrated that substituting hydrogen with fluorine in certain drug candidates led to increased potency and reduced side effects. The specific case of this compound was discussed as a promising candidate due to its favorable metabolic profile .

Case Study: Environmental Impact

Research has also been conducted on the environmental implications of fluorinated compounds. A comprehensive review indicated that while these compounds are beneficial in pharmaceuticals and agrochemicals, they pose challenges related to persistence in the environment. This duality presents opportunities for developing safer alternatives while maximizing the benefits of compounds like this compound .

Mécanisme D'action

The mechanism by which 2-(3-Fluoro-5-methylphenyl)-3-methyl-butan-2-ol exerts its effects involves its interaction with molecular targets through the fluorine atom. The electron-withdrawing nature of fluorine can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to alterations in biological pathways and processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-Fluoro-5-methylphenylboronic acid

- 3,5-Difluorophenyl compounds

- Trifluoromethylpyridines

Uniqueness

2-(3-Fluoro-5-methylphenyl)-3-methyl-butan-2-ol is unique due to its specific structural features, such as the combination of a fluorinated aromatic ring and a branched aliphatic chain. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications .

Activité Biologique

2-(3-Fluoro-5-methylphenyl)-3-methyl-butan-2-ol is a fluorinated compound that has garnered interest in medicinal chemistry due to its potential biological activities. The presence of the fluorine atom and the specific molecular structure of this compound may enhance its interaction with biological targets, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorine atom enhances the compound's binding affinity through strong hydrogen bonds and dipole interactions, which can influence the compound's reactivity and selectivity towards biological targets.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values observed in related compounds indicate a promising profile for this compound as an antimicrobial agent .

- Neurotropic Effects : Similar derivatives have been studied for their neurotropic effects, particularly in promoting neurite outgrowth in neuronal cultures. This suggests a potential application in treating neurodegenerative diseases or injuries .

- Cytotoxicity : In vitro cytotoxicity studies using cell lines such as HeLa have shown that certain derivatives exhibit varying degrees of cytotoxic effects, indicating the need for further investigation into the safety profile of this compound.

Case Studies

A number of studies have explored compounds structurally related to this compound:

- Study on Antimicrobial Properties : A study evaluated the antimicrobial efficacy of various fluorinated alcohols, including those similar to this compound. Results indicated effective inhibition against pathogenic bacteria, supporting further exploration of its potential as an antimicrobial agent .

- Neurotropic Activity Assessment : In a study assessing neurotropic activity, derivatives were tested for their ability to promote neurite outgrowth in PC12 cells. Results indicated that certain structural modifications led to enhanced neurogenic effects, suggesting therapeutic potential for neurodegenerative conditions .

Data Tables

Propriétés

IUPAC Name |

2-(3-fluoro-5-methylphenyl)-3-methylbutan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FO/c1-8(2)12(4,14)10-5-9(3)6-11(13)7-10/h5-8,14H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLRYMYPSRBIGRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)F)C(C)(C(C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.